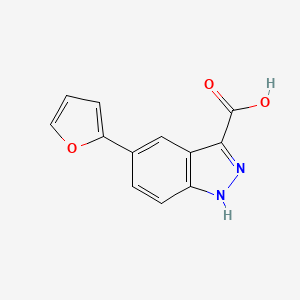

5-Furan-2-YL-1H-indazole-3-carboxylic acid

Description

5-Furan-2-YL-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a furan-2-yl group at position 5 and a carboxylic acid group at position 2. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties .

For instance, the molecular formula is inferred as C₁₂H₈N₂O₃ based on the benzoimidazole analog in , with a predicted molecular weight of 228.21 g/mol .

Properties

IUPAC Name |

5-(furan-2-yl)-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)11-8-6-7(10-2-1-5-17-10)3-4-9(8)13-14-11/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHKDEYWHPQDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)NN=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696197 | |

| Record name | 5-(Furan-2-yl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-92-4 | |

| Record name | 5-(2-Furanyl)-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Furan-2-YL-1H-indazole-3-carboxylic acid (CAS Number: 885272-92-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

5-Furan-2-YL-1H-indazole-3-carboxylic acid features a furan ring and an indazole moiety, which contribute to its unique chemical properties. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Key Properties:

- Molecular Formula: C₉H₇N₃O₂

- Molecular Weight: 179.17 g/mol

- Melting Point: Not specified in the literature but typically assessed in laboratory conditions.

Antimicrobial Properties

Research indicates that compounds containing indazole and furan moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of indazole can inhibit various bacterial strains, suggesting that 5-Furan-2-YL-1H-indazole-3-carboxylic acid may possess similar properties.

Anticancer Activity

The anticancer potential of indazole derivatives has been explored extensively. A study demonstrated that modifications in the indazole structure can lead to enhanced cytotoxic effects against cancer cell lines . The specific activity of 5-Furan-2-YL-1H-indazole-3-carboxylic acid against different cancer types remains to be fully elucidated but is an area of active research.

Anti-inflammatory Effects

Indazole derivatives have been evaluated for their anti-inflammatory activities. In vitro assays have shown that certain indazole compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway . The carboxylic acid functionality in 5-Furan-2-YL-1H-indazole-3-carboxylic acid may enhance its ability to interact with these enzymes.

The biological activity of 5-Furan-2-YL-1H-indazole-3-carboxylic acid is likely mediated through several mechanisms:

- Enzyme Inhibition: Compounds may inhibit key enzymes involved in inflammation and cancer progression, such as COX and various kinases.

- Receptor Interactions: The compound may interact with cellular receptors, modulating signaling pathways related to cell proliferation and apoptosis.

- Molecular Interactions: The furan and indazole rings can participate in π-π stacking and hydrogen bonding, enhancing binding affinity to target proteins .

Case Studies

Scientific Research Applications

Pharmaceutical Development

Overview : The compound is being explored for its potential in drug discovery, particularly against cancer and neurological disorders. Its unique structural properties may enhance bioactivity, making it a valuable candidate for new therapeutic agents.

Case Studies :

- BRAF Inhibition : Research has demonstrated that derivatives of indazole, including 5-Furan-2-YL-1H-indazole-3-carboxylic acid, exhibit inhibitory activity against the BRAF kinase, which is implicated in various cancers. For instance, compounds derived from this scaffold have shown IC50 values in the nanomolar range against BRAF mutant melanoma cells .

- FGFR Inhibition : A series of indazole derivatives were synthesized to target fibroblast growth factor receptors (FGFRs), with some compounds showing potent inhibitory activity (IC50 values as low as 2.9 nM) against FGFR1 .

Agricultural Chemistry

Overview : The compound serves as a building block in the synthesis of agrochemicals. It contributes to the development of more effective pesticides and herbicides that can enhance crop yields while minimizing environmental impact.

Applications :

- Pesticide Development : Compounds with furan and indazole moieties are being investigated for their efficacy as agrochemicals, potentially leading to improved formulations that are both effective and environmentally friendly .

Material Science

Overview : Researchers are examining the use of 5-Furan-2-YL-1H-indazole-3-carboxylic acid in creating novel materials such as polymers and coatings.

Applications :

- Polymer Synthesis : The compound acts as an intermediate in the synthesis of advanced materials that require enhanced durability and resistance to environmental degradation .

Biochemical Research

Overview : The compound is utilized in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

Applications :

- Enzyme Inhibition Studies : Research has focused on how derivatives of this compound can inhibit specific enzymes involved in disease pathways, contributing to the understanding of their mechanisms and potential therapeutic applications .

Organic Synthesis

Overview : It plays a crucial role as an intermediate in organic synthesis, allowing chemists to create complex molecules more efficiently.

Applications :

- Synthetic Methodologies : The compound facilitates the development of new synthetic pathways for producing heterocyclic compounds that are important in medicinal chemistry .

Data Table of Applications

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares 5-Furan-2-YL-1H-indazole-3-carboxylic acid with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Core |

|---|---|---|---|---|

| 5-Furan-2-YL-1H-indazole-3-carboxylic acid | C₁₂H₈N₂O₃ | 228.21* | Furan-2-yl (C₅), COOH (C₃) | Indazole |

| 5-(Furan-2-yl)-1H-pyrazole-3-carboxylic acid | C₈H₆N₂O₃ | 178.14 | Furan-2-yl (C₅), COOH (C₃) | Pyrazole |

| 5-(Furan-2-yl)isoxazole-3-carboxylic acid | C₈H₅NO₄ | 179.13 | Furan-2-yl (C₅), COOH (C₃) | Isoxazole |

| 2-(Furan-2-YL)-1H-benzoimidazole-5-carboxylic acid | C₁₂H₈N₂O₃ | 228.21 | Furan-2-yl (C₂), COOH (C₅) | Benzoimidazole |

| 5-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | 176.17 | Methyl (C₅), COOH (C₃) | Indazole |

Key Observations :

- The indazole and benzoimidazole cores confer higher molecular weights compared to pyrazole/isoxazole derivatives due to additional fused aromatic rings .

- Substitution at position 5 (furan or methyl) influences steric and electronic properties. For example, the electron-withdrawing furan group may reduce the pKa of the carboxylic acid compared to the methyl-substituted analog .

Physicochemical Properties and Stability

- Acidity (pKa) : A related furan-carboxylic acid compound (2-Furancarboxylic acid derivative) has a predicted pKa of 2.61 , suggesting moderate acidity due to the electron-withdrawing furan ring . This aligns with the expected behavior of 5-Furan-2-YL-1H-indazole-3-carboxylic acid.

- Stability :

- Pyrazole and benzoimidazole analogs are stable at room temperature when stored in sealed, dry conditions .

- Isoxazole derivatives require cryogenic storage (-20°C) to prevent decomposition, likely due to the labile isoxazole ring .

- The indazole core is generally stable under ambient conditions, similar to benzoimidazole .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Furan-2-YL-1H-indazole-3-carboxylic acid typically involves:

- Formation of the indazole core via cyclization reactions starting from ortho-substituted benzene derivatives.

- Introduction of the carboxylic acid group at the 3-position.

- Coupling or substitution to install the furan-2-yl group at the 5-position of the indazole ring.

This strategy is often realized through multi-step sequences involving hydrazone formation, cyclocondensation, diazotization, and Friedel-Crafts type reactions.

Key Preparation Methods

Diazotization and Cyclocondensation Approach

A highly efficient method reported involves direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates to 1H-indazole-3-carboxylic acid derivatives via diazotization reagents. This method features mild reaction conditions, rapid reaction rates, and high yields, making it suitable for preparing various indazole-3-carboxylic acid derivatives, including those with furan substituents.

- Reaction Conditions: Mild diazotization reagents under operationally simple conditions.

- Advantages: Wide substrate scope, operational simplicity, and high yields.

- Mechanism: Formation of diazonium salt intermediate followed by intramolecular cyclization to form the indazole ring.

- Yield: Typically high; for related compounds, yields range from 46% to 60%.

This method was successfully applied to synthesize drugs such as granisetron and lonidamine, indicating its applicability to furan-substituted indazoles.

Hydrazone Formation Followed by Cyclization

Another method involves:

- Starting from a substituted benzaldehyde (e.g., furan-2-carboxaldehyde) reacting with hydrazine derivatives to form hydrazones.

- Intramolecular cyclization of hydrazones to form the indazole ring.

- Subsequent functional group transformations to install the carboxylic acid at the 3-position.

This method is supported by patent literature where compound 4 (a hydrazone precursor) is cyclized to form indazole intermediates, which are then converted to indazole-3-carboxylic acid derivatives.

Friedel-Crafts Acylation and Rearrangement

A multi-step process involving:

- Reaction of phenylhydrazine with benzaldehyde derivatives to form hydrazones.

- Treatment with oxalyl chloride to form reactive intermediates.

- Friedel-Crafts type cyclization using aluminum chloride to form benzylideneaminoisatin intermediates.

- Hydrolysis and ring rearrangement to yield indazole-3-carboxylic acid derivatives.

This approach allows for the incorporation of various substituents, including furan rings, by selecting appropriate benzaldehyde derivatives.

Detailed Reaction Conditions and Yields

| Step | Description | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of hydrazone intermediate | Furan-2-carboxaldehyde + hydrazine | Room temp (20-30°C) | ~1 h | High | Mild conditions, aqueous/alcohol solvent |

| 2 | Cyclization to indazole core | Acidic or Lewis acid catalysis (e.g., AlCl3) | 40-80°C | 2-10 h | Moderate to high | Friedel-Crafts conditions, requires careful temperature control |

| 3 | Introduction of carboxylic acid group | Hydrolysis/reflux in acidic aqueous media | 90±5°C | 1 h reflux | 70-76% | Use of acetic acid and HCl mixture |

| 4 | Coupling with furan substituent | Amidation or coupling with furan-2-yl derivatives | Room temp to 45°C | Overnight to 10 h | 75%+ | Use of coupling agents like HBTU and bases such as diisopropylethylamine |

Representative Experimental Example

A representative synthesis of an indazole-3-carboxylic acid derivative with a heteroaryl substituent (analogous to furan) proceeds as follows:

- Hydrazone Formation: React furan-2-carboxaldehyde with hydrazine hydrate in aqueous ethanol at room temperature for 1 hour to form the hydrazone intermediate.

- Cyclization: Treat the hydrazone with aluminum chloride in dichloromethane under reflux for 2 hours to induce cyclization to the indazole ring.

- Hydrolysis: Heat the reaction mixture with acetic acid and hydrochloric acid at 90°C for 1 hour to hydrolyze intermediates and form the carboxylic acid group.

- Purification: Isolate the product by filtration and recrystallization from methanol to obtain the pure 5-Furan-2-YL-1H-indazole-3-carboxylic acid in 70-76% yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Diazotization and Cyclocondensation | ortho-Aminobenzacetamides/esters | Diazotization reagents | Mild, aqueous | 46-60% | Simple, mild, high yield | Requires diazonium intermediate handling |

| Hydrazone Formation and Cyclization | Furan-2-carboxaldehyde + hydrazine | Acid or Lewis acid catalysts | 20-80°C | Moderate to high | Versatile, good for furan substitution | Multi-step, temperature sensitive |

| Friedel-Crafts Acylation and Rearrangement | Phenylhydrazine + benzaldehyde derivatives | Oxalyl chloride, AlCl3 | 0-80°C | 70-76% | High purity, scalable | Use of corrosive reagents, complex steps |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Furan-2-YL-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step processes, such as coupling furan-2-carboxylic acid derivatives with indazole precursors. For example, thionyl chloride (SOCl₂) in toluene at 70°C for 4 hours has been used to activate carboxylic acid intermediates, achieving quantitative yields in specific cases . Hydrazide intermediates (e.g., furan-2-carboxylic acid hydrazide) are also key starting materials for constructing heterocyclic cores via cyclization reactions . Temperature control (±2°C) and solvent selection (e.g., anhydrous toluene) are critical for minimizing side reactions.

Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The furan ring protons (δ 6.2–7.8 ppm) and indazole NH (δ ~12 ppm, broad) are diagnostic. Aromatic protons in the indazole core typically split into doublets or triplets due to coupling .

- IR Spectroscopy : Carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) confirm the functional group. Thiol-thione tautomerism in related compounds shows distinct S-H (2550 cm⁻¹) vs. C=S (1250 cm⁻¹) peaks, which may require controlled pH during analysis .

Advanced Research Questions

Q. How can researchers address challenges in tautomerism or polymorphism during structural analysis?

- Methodological Answer : Thiol-thione tautomerism (e.g., in oxadiazole-thiol derivatives) can complicate structural assignments. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria or X-ray crystallography to resolve solid-state tautomeric forms. For 5-Furan-2-YL derivatives, crystallize the compound at controlled pH (e.g., 4.5–5.5) to stabilize the desired tautomer .

Q. What purification strategies are optimal for isolating 5-Furan-2-YL-1H-indazole-3-carboxylic acid from byproducts?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts.

- Crystallization : Use ethanol/water (7:3 v/v) at 4°C to exploit solubility differences. Evidence suggests that slow cooling (0.5°C/min) improves crystal purity .

- Yield Optimization : Monitor reaction progress via LC-MS to terminate reactions at >90% conversion, reducing impurity carryover.

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer : For antimicrobial or anticancer studies:

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests with bacterial strains (e.g., S. aureus ATCC 25923) or MTT assays on cancer cell lines (e.g., HeLa).

- Dose-response curves : Test 0.1–100 µM concentrations, with triplicate measurements to ensure reproducibility.

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Data Contradiction & Analysis

Q. How to resolve discrepancies in reported synthetic yields (e.g., 70% vs. quantitative claims)?

- Analysis : Yield variations may arise from differences in starting material purity (e.g., hydrazide vs. chloride intermediates) or workup protocols. For example, vacuum drying at 60°C vs. ambient temperature can affect residual solvent content, altering apparent yields . Always report yields with detailed experimental conditions (e.g., "quantitative yield after drying at 60°C under vacuum").

Q. What safety considerations are critical when handling this compound, given conflicting toxicity data?

- Methodological Answer : While specific toxicity data for this compound is limited, structurally related furan derivatives (e.g., 3-(Furan-3-yl)acrylic acid) require handling in fume hoods with nitrile gloves. Prioritize acute toxicity testing (e.g., in vivo LD50 in rodents) before scaling up experiments. Conflicting data may stem from impurity profiles; always characterize batches via HPLC (>98% purity) before biological use .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.